3-Phenoxybenzyl chloride
Description
Contextual Significance in Organic Synthesis and Industrial Applications
3-Phenoxybenzyl chloride is a pivotal chemical intermediate in the field of organic synthesis, primarily recognized for its role in the production of synthetic pyrethroids. Pyrethroids are a major class of insecticides used extensively in agriculture and public health. pyrethroids.comwikipedia.orgbiosynth.com The molecular structure of this compound, featuring a reactive chloromethyl group attached to a phenoxybenzyl moiety, makes it an ideal building block for creating the ester linkage found in many potent insecticidal compounds. nih.govnih.gov
Its principal industrial application lies in its conversion to 3-phenoxybenzyl alcohol, which is then esterified with various cyclopropanecarboxylic acids to produce commercially significant insecticides such as permethrin (B1679614), cypermethrin (B145020), and deltamethrin (B41696). nih.govgoogle.comgoogle.com These synthetic pyrethroids are valued for their high efficacy against a broad spectrum of insect pests, coupled with relatively low mammalian toxicity and biodegradability. pyrethroids.comwikipedia.org Beyond its use in agrochemicals, this compound is also utilized in the formulation of antibacterial and mildew-proofing agents. chemicalbook.comchemicalbook.comchemdad.com The compound's utility stems from the stable ether linkage and the reactive benzyl (B1604629) chloride group, which allows for its incorporation into diverse molecular architectures. vynova-group.com
Historical Perspective of this compound in Chemical Development
The history of this compound is intrinsically linked to the evolution of synthetic insecticides. The quest for alternatives to natural pyrethrins—extracts from chrysanthemum flowers known for their insecticidal properties but poor stability in sunlight—drove chemical research from the mid-20th century onwards. pyrethroids.comjst.go.jp Early synthetic analogues developed in the 1960s, such as resmethrin, showed improved activity but still lacked the photostability required for agricultural use. wikipedia.orgnih.gov
A significant breakthrough occurred in the late 1960s and early 1970s. In 1968, researchers at Sumitomo Chemical invented phenothrin, which is 3-phenoxybenzyl chrysanthemate. nih.govjst.go.jp This development highlighted the importance of the 3-phenoxybenzyl alcohol moiety. Building on this, Michael Elliott synthesized permethrin in 1973 by esterifying 3-phenoxybenzyl alcohol with a more photostable acid, 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropane carboxylic acid. nih.gov This marked the creation of the first photostable pyrethroid suitable for broad agricultural applications and established 3-phenoxybenzyl derivatives, including the chloride, as crucial precursors in the agrochemical industry. nih.govwho.int The development of second-generation pyrethroids like permethrin, cypermethrin, and deltamethrin in the 1970s solidified the industrial importance of the 3-phenoxybenzyl structure. pyrethroids.comwikipedia.org
Scope and Objectives of Academic Research on this compound
Academic and industrial research concerning this compound primarily focuses on several key areas. A major objective is the optimization of its synthesis and the processes in which it is a reactant. This includes the development of highly efficient and chemoselective methods for the chlorination of 3-phenoxybenzyl alcohol to produce this compound. organic-chemistry.org For instance, methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) have been explored to achieve rapid and high-yield chlorination under neutral conditions, which are compatible with sensitive functional groups. organic-chemistry.org
Another significant area of research is its application in the synthesis of advanced pyrethroids. Studies focus on improving the coupling reaction between 3-phenoxybenzyl alcohol (derived from the chloride) and various acid chlorides to enhance the yield and purity of the final insecticide product, such as permethrin. google.comgoogle.com Research also extends to the synthesis of novel pyrethroid derivatives by modifying either the acid or the alcohol moiety, with α-cyano-3-phenoxybenzyl alcohol being a particularly important variant for creating highly potent insecticides like deltamethrin and cypermethrin. nih.gov Furthermore, investigations into the environmental transformation and metabolic pathways of pyrethroids often involve studying metabolites like 3-phenoxybenzyl alcohol, providing insight into their environmental persistence and breakdown. nih.govnih.gov
Chemical and Physical Properties of this compound
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 53874-66-1 | chemdad.comnih.gov |
| Molecular Formula | C₁₃H₁₁ClO | chemdad.comnih.gov |
| Molecular Weight | 218.68 g/mol | chemdad.comnih.gov |
| Appearance | Clear yellow liquid | chemicalbook.comchemicalbook.com |
| Boiling Point | 141-142 °C | chemicalbook.comsigmaaldrich.com |
| Density | 1.189 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.5900 | chemicalbook.comsigmaaldrich.com |
| Flash Point | >110 °C (>230 °F) | sigmaaldrich.com |
| InChI Key | QUYVTGFWFHQVRO-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
1-(chloromethyl)-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYVTGFWFHQVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202128 | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53874-66-1 | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53874-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053874661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-3-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8R767G4B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 3-Phenoxybenzyl Chloride
Traditional methods for synthesizing this compound rely on foundational organic reactions, including chlorination of aromatic rings and side-chains, and transformations of carboxylic acids.
One of the most direct methods for introducing a chloromethyl group onto an aromatic ring is through chloromethylation. The Blanc reaction, a classic example of this transformation, can be applied to 3-phenoxybenzene. thieme-connect.de This electrophilic aromatic substitution typically involves reacting the substrate with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). thieme-connect.de The reaction proceeds by forming a highly reactive hydroxymethyl cation or a related species, which then attacks the electron-rich phenoxybenzene ring to install the chloromethyl group. While effective for many aromatic compounds, the reaction with highly reactive substrates like phenoxybenzene can sometimes lead to the formation of diarylmethane byproducts, necessitating careful control of reaction conditions. thieme-connect.de
A multi-step, yet reliable, pathway to this compound begins with 3-phenoxybenzoic acid. This route first involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, 3-phenoxybenzoyl chloride. This is commonly achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step requires the reduction of the acyl chloride to the corresponding 3-phenoxybenzyl alcohol. Following the reduction, the alcohol is then converted to the final product, this compound, typically by reaction with a chlorinating agent like thionyl chloride or hydrogen chloride. This stepwise approach allows for purification at intermediate stages, often leading to a high-purity final product.
An alternative and widely used industrial method is the free-radical chlorination of the methyl group (side-chain) of 3-phenoxytoluene (B42325). This reaction is typically initiated by UV light or a radical initiator and uses a chlorinating agent such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS). The process selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate. This method avoids the use of formaldehyde and strong acids associated with chloromethylation, offering a different set of process conditions and safety considerations. The reaction's selectivity for monochlorination over dichlorination can be controlled by careful management of stoichiometry and reaction time.
Table 1: Comparison of Established Synthetic Routes
| Route | Starting Material | Key Reagents | Reaction Type | Key Considerations |
| Chlorination of Derivative | 3-Phenoxybenzene | Formaldehyde, HCl, ZnCl₂ | Electrophilic Aromatic Substitution | Potential for diarylmethane byproduct formation. thieme-connect.de |
| Conversion from Acid | 3-Phenoxybenzoic Acid | SOCl₂ or Oxalyl Chloride, Reducing Agent | Acyl Halogenation, Reduction, Chlorination | Multi-step process allowing for intermediate purification. |
| Side-Chain Chlorination | 3-Phenoxytoluene | Cl₂ or NCS, UV light/Initiator | Free-Radical Halogenation | Avoids formaldehyde; control of chlorination level is key. |
Mechanistic Studies of this compound Reactivity
This compound, as a primary benzylic halide, exhibits a fascinating duality in its reactivity, capable of undergoing nucleophilic substitution via both S(_N)1 and S(_N)2 pathways. khanacademy.org The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The S(_N)2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. In this mechanism, the nucleophile performs a backside attack on the carbon atom bearing the chlorine, leading to a single transition state where the new bond is forming as the old one is breaking. chemistryviews.org This process results in an inversion of stereochemical configuration if the carbon were chiral. chemicalbook.com For this compound, being a primary halide, the S(_N)2 pathway is sterically accessible. masterorganicchemistry.com
Conversely, the S(_N)1 pathway is promoted by weak nucleophiles and polar protic solvents, which can stabilize both the departing leaving group and the resulting carbocation intermediate. chemistryviews.orgmasterorganicchemistry.com The benzylic position of this compound allows for the formation of a resonance-stabilized benzylic carbocation upon departure of the chloride ion. This stabilization makes the S(_N)1 route a viable alternative, which is unusual for primary halides but common for benzylic systems. khanacademy.org The reaction proceeds in two steps: formation of the planar carbocation, followed by attack of the nucleophile from either face, which would lead to racemization if the starting material were chiral. chemistryviews.org
The competition between these two pathways is a key consideration in synthetic applications. To favor S(_N)2, one would employ a strong nucleophile like an alkoxide or cyanide in a solvent like acetone (B3395972) or DMF. To favor S(_N)1, conditions such as solvolysis in a polar protic solvent like ethanol (B145695) or water would be used.
Table 2: Comparison of S(_N)1 and S(_N)2 Reaction Pathways for this compound
| Feature | S(_N)1 Pathway | S(_N)2 Pathway |
|---|---|---|
| Kinetics | First-order: Rate = k[Substrate] masterorganicchemistry.com | Second-order: Rate = k[Substrate][Nucleophile] masterorganicchemistry.com |
| Mechanism | Two-step (Carbocation intermediate) chemistryviews.org | One-step (Concerted) chemistryviews.org |
| Nucleophile | Weak nucleophiles favored (e.g., H₂O, ROH) | Strong nucleophiles favored (e.g., RO⁻, CN⁻) |
| Substrate | Favored by resonance-stabilized benzylic system | Favored by primary nature of the halide |
| Solvent | Polar protic (e.g., ethanol, water) chemistryviews.org | Polar aprotic (e.g., acetone, DMSO) |
| Stereochemistry | Racemization | Inversion of configuration chemicalbook.com |
| Rearrangements | Possible (though unlikely for this specific structure) | Not possible |
Electrophilic Aromatic Substitution with this compound Derivatives
The structure of this compound features two distinct aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (S(_E)Ar). The directing effects of the existing substituents determine the regioselectivity of further functionalization.
Ring A (Phenoxy Ring): The aromatic ring of the phenoxy group is activated by the ether oxygen atom. The oxygen is a strong ortho-, para-director due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance. youtube.com Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) will predominantly occur at the positions ortho and para to the ether linkage.
Ring B (Benzyl Ring): This ring is substituted with a chloromethyl group (-CH₂Cl) and a phenoxy group (-O-Ar). The chloromethyl group is weakly deactivating due to the inductive effect of the chlorine atom. The phenoxy group, being attached at the meta position relative to the chloromethyl group, is an ortho- and para-director. The combined influence suggests that incoming electrophiles would be directed to the positions ortho and para to the phenoxy group (carbons 2, 4, and 6) and away from the position between the two substituents. The activating effect of the phenoxy group generally outweighs the weak deactivating effect of the -CH₂Cl group, making Ring B reactive, albeit with complex regiochemical outcomes depending on the specific electrophile and reaction conditions.
The benzylic C-H bonds of precursors (like 3-phenoxytoluene) and the C-Cl bond of this compound itself are susceptible to radical reactions. The stability of the resulting 3-phenoxybenzyl radical, which is resonance-stabilized by the adjacent aromatic ring, is the key driver for this reactivity. tandfonline.comtandfonline.com
One significant application is in free-radical halogenation . The synthesis of this compound can be achieved from 3-phenoxytoluene using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light or with a radical initiator. The reaction proceeds via a chain mechanism where a halogen radical selectively abstracts a benzylic hydrogen to form the stable benzylic radical, which then reacts with a halogen molecule to yield the product and propagate the chain. tandfonline.com
Furthermore, this compound can serve as an initiator in Atom Transfer Radical Polymerization (ATRP) . In ATRP, a transition metal complex (e.g., based on copper) reversibly activates the C-Cl bond, generating the 3-phenoxybenzyl radical in a controlled manner. cmu.eduacs.org This radical can then initiate the polymerization of various monomers. acs.org The equilibrium between the active radical species and the dormant halide species allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. nih.gov Recent advances have also utilized photocatalysis to generate benzyl (B1604629) radicals from benzyl halides for coupling reactions with electron-deficient alkenes. chemistryviews.org
The carbon-chlorine bond in this compound can be effectively activated by various transition metal catalysts, making it a valuable substrate for a range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These methods have become cornerstones of modern organic synthesis.
Cross-Coupling Reactions: this compound can participate in several named cross-coupling reactions. In these processes, a low-valent transition metal (commonly palladium or nickel) undergoes oxidative addition into the C-Cl bond. The resulting organometallic intermediate can then react with a suitable coupling partner (transmetalation) followed by reductive elimination to furnish the final product and regenerate the catalyst.
Suzuki Coupling: Reaction with boronic acids or esters (Ar-B(OR)₂) in the presence of a palladium catalyst and a base.
Negishi Coupling: Reaction with organozinc reagents (Ar-ZnX). organicreactions.org
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.
Heck Coupling: Palladium-catalyzed reaction with alkenes.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form benzylic amines.
These reactions provide powerful tools for elaborating the structure of this compound, attaching a wide variety of functional groups to the benzylic carbon.
Table 3: Overview of Transition Metal-Catalyzed Reactions with this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Phenoxybenzyl-R |
| Negishi Coupling | R-ZnCl | Pd(PPh₃)₄ or NiCl₂(dppe) organicreactions.org | 3-Phenoxybenzyl-R |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Phenoxybenzyl-C≡C-R |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | 3-Phenoxybenzyl-substituted alkene |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP) | 3-Phenoxybenzyl-NR₂ |
Applications of 3 Phenoxybenzyl Chloride As a Synthetic Intermediate
Precursor in Agrochemical Synthesis
The structural backbone of 3-phenoxybenzyl chloride is fundamental to a significant class of modern synthetic insecticides. Its incorporation into a molecule often enhances photostability, a crucial property for agricultural applications. jst.go.jp
This compound is a key building block for many synthetic pyrethroids, which are ester compounds widely used for their potent insecticidal activity. umn.edu The synthesis typically involves the esterification of a specific cyclopropanecarboxylic acid with 3-phenoxybenzyl alcohol. jst.go.jp this compound serves as a direct precursor to 3-phenoxybenzyl alcohol or can be used in alternative synthesis routes. researchgate.net
The discovery that replacing the furan (B31954) ring in earlier pyrethroids with a benzene (B151609) ring (as in the 3-phenoxybenzyl structure) improved both the ease of synthesis and the stability of the final product was a major breakthrough. jst.go.jp This led to the development of permethrin (B1679614), the first photostable pyrethroid suitable for agricultural use, which is an ester of 3-phenoxybenzyl alcohol and 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropane carboxylic acid. nih.gov
Further modifications, such as the introduction of an α-cyano group to the 3-phenoxybenzyl alcohol moiety, were found to increase insecticidal activity approximately tenfold compared to their non-cyano counterparts. umn.edunih.gov This led to the creation of a second generation of highly effective pyrethroids, including cypermethrin (B145020) and deltamethrin (B41696). nih.gov
Table 1: Pyrethroid Insecticides Derived from 3-Phenoxybenzyl Precursors
| Pyrethroid | Alcohol Moiety | Acid Component | Key Feature |
| Phenothrin | 3-Phenoxybenzyl alcohol | Chrysanthemic acid | First-generation photostable pyrethroid. jst.go.jpmdpi.com |
| Permethrin | 3-Phenoxybenzyl alcohol | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | First pyrethroid for broad agricultural use due to high photostability. nih.gov |
| Cyphenothrin | α-Cyano-3-phenoxybenzyl alcohol | Chrysanthemic acid | α-cyano group enhances insecticidal potency. nih.govmdpi.com |
| Cypermethrin | α-Cyano-3-phenoxybenzyl alcohol | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | Highly active, broad-spectrum insecticide. nih.gov |
| Deltamethrin | α-Cyano-3-phenoxybenzyl alcohol | 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid | One of the most potent synthetic pyrethroids. nih.gov |
| Fenpropathrin | α-Cyano-3-phenoxybenzyl alcohol | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | Acaricide and insecticide with a relatively simple structure. mdpi.comjst.go.jp |
| Fenvalerate (B1672596) | α-Cyano-3-phenoxybenzyl alcohol | 2-(4-chlorophenyl)-3-methylbutanoic acid | A non-cyclopropane pyrethroid. umn.edu |
Beyond the well-established pyrethroids, this compound is utilized in the synthesis of other novel compounds with potential pesticidal activity. Research has shown that incorporating the 3-phenoxybenzyl group into different heterocyclic systems can yield molecules with significant biological effects.
One such area of research involves benzimidazole (B57391) derivatives. For instance, the compound 1-(3-phenoxybenzyl)-5-nitro-1H-benzo[d]imidazole-2-carbaldehyde was synthesized and demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. rjptonline.org While this study focused on antibacterial properties, benzimidazoles are a well-known class of agricultural fungicides, suggesting a potential application for such derivatives in crop protection.
Role in Pharmaceutical Synthesis
The 3-phenoxybenzyl and related phenoxyphenyl structures are valuable pharmacophores in medicinal chemistry. This compound acts as a versatile intermediate for introducing this moiety into potential drug candidates targeting a range of diseases. lookchem.com
This compound is a documented starting material or intermediate in the synthesis of several APIs and their precursors.
Anti-inflammatory Agents : A patented process describes the use of m-phenoxy-benzyl chloride to synthesize 2-(3-phenoxy-phenyl)-propionic acid. google.com This compound is structurally related to fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID).
Antiparasitic Drugs : The compound is an intermediate in the synthesis of Permethrin, which, in addition to its use as an insecticide, is an API used topically to treat scabies. lgcstandards.com
Antiviral Agents : The (m-phenoxy)phenyl moiety has proven critical for the anti-norovirus activity of certain cyclic sulfamide (B24259) derivatives. nih.gov The synthesis of these potent inhibitors starts from 3-phenoxybenzaldehyde, which can be prepared from this compound. researchgate.netnih.gov Removing or replacing the m-phenoxy substituent was shown to have a profoundly negative effect on the compound's antiviral efficacy. nih.gov
Derivatives of this compound have been specifically synthesized and evaluated for their antimicrobial effects.
Antibacterial Benzimidazoles : In a study focused on developing new antibacterial agents, 1-(3-phenoxybenzyl)-5-nitro-1H-benzo[d]imidazole-2-carbaldehyde was synthesized from this compound. rjptonline.org This derivative showed good activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. rjptonline.org
Antifungal and Antibacterial Imidazolium (B1220033) Salts : Novel quaternary imidazolium salts have been synthesized for antimicrobial screening. One such derivative, incorporating a (4-phenoxyphenylcarbamoyl)-methyl group, demonstrated a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and the fungus Cryptococcus neoformans. mdpi.com The phenoxyphenyl group is a key feature of this class of compounds.
The phenoxyphenyl scaffold, readily accessible from precursors like this compound, is frequently employed in medicinal chemistry to explore new therapeutic agents. The steric and electronic properties of this group can enhance binding affinity to biological targets.
Anticonvulsants : Novel 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazole derivatives have been prepared and shown to possess potent anticonvulsant activity in animal models. nih.govbrieflands.com The synthesis relies on a 4-chloro-2-phenoxybenzoic acid precursor, highlighting the utility of the phenoxyphenyl structure for developing central nervous system agents. nih.gov
Drug Scaffolds : The 3-phenoxyphenylmethyl group has been incorporated into piperazine, a common scaffold in drug discovery. The synthesis of 1-[(4-fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine demonstrates the use of the phenoxybenzyl moiety to create complex molecules with potential for diverse pharmacological activities.
Table 2: Examples of Pharmaceutical Derivatives from Phenoxybenzyl/Phenoxyphenyl Precursors
| Derivative Class | Core Structure | Reported Biological Activity |
| Propionic Acid Derivative | 2-(3-Phenoxy-phenyl)-propionic acid | Anti-inflammatory google.com |
| Cyclic Sulfamides | 2-(3-Phenoxybenzyl)-1,2,5-thiadiazolidine 1,1-dioxide | Anti-norovirus nih.gov |
| Benzimidazoles | 1-(3-Phenoxybenzyl)-5-nitro-1H-benzo[d]imidazole | Antibacterial rjptonline.org |
| Triazoles | 3-Amino-5-(2-phenoxyphenyl)-4H-1,2,4-triazole | Anticonvulsant nih.govbrieflands.com |
| Piperazines | 1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine | Drug Discovery Scaffold |
Contributions to Materials Science and Polymer Chemistry
The unique structure of this compound makes it a valuable component in the synthesis of advanced materials and polymers. The phenoxy group provides flexibility and thermal stability, while the reactive chloromethyl group serves as a point for polymerization or for grafting onto other structures.
One notable application is in the development of specialized polymers. The phenoxybenzyl moiety is a component of high-performance polymers like poly(arylene ether)s. These materials are known for their excellent thermal stability, mechanical strength, and resistance to hydrolysis and oxidation. researchgate.net While the synthesis of poly(arylene ether ketones) (PAEKs) often involves related compounds like p-phenoxybenzoyl chloride through Friedel-Crafts acylation, the fundamental phenoxy-aryl structure is crucial for the polymer's properties. vt.edugoogleapis.comgoogle.com The synthesis of poly(arylene ether)s can proceed through nucleophilic aromatic substitution, a reaction pathway where intermediates derived from this compound can be utilized. researchgate.net
Research has also pointed towards the use of phenoxybenzyl derivatives in creating functional materials. For instance, compounds containing the phenoxybenzyl group are investigated for their potential in forming protective polymeric layers and in the development of corrosion-resistant coatings. arabjchem.orgresearchgate.net The ability of such structures to coordinate with metals can be harnessed to create surfaces with enhanced durability.
Table 1: Applications of this compound in Materials Science
| Application Area | Function of this compound | Resulting Material/Product | Key Properties |
|---|---|---|---|
| Polymer Synthesis | Serves as a monomer or precursor for introducing phenoxy groups into the polymer backbone. | Poly(arylene ether)s and related high-performance polymers. | High thermal stability, mechanical strength, chemical resistance. |
| Functional Coatings | Acts as a precursor for creating protective films. | Corrosion-resistant coatings. | Enhanced durability and protection of metal surfaces. |
Fine Chemical and Specialty Chemical Production
This compound is a widely recognized intermediate in the synthesis of a variety of fine and specialty chemicals. nih.govresearchgate.net Its utility stems from the ease with which the benzylic chloride can be substituted, allowing for the introduction of the valuable 3-phenoxybenzyl moiety into more complex molecules.
Beyond agrochemicals, this compound is listed as a key intermediate for pharmaceuticals and other specialty products. finetechnology-ind.comechemi.com It is a building block for various pharmaceutical compounds, where its structure can be modified to create biologically active molecules. finetechnology-ind.comlookchem.com Additionally, it has been identified for use in creating specialty chemicals such as antibacterial and mildew-proof protective agents for materials like down feathers. chemicalbook.com
Table 2: Use of this compound as a Chemical Intermediate
| End Product Category | Intermediate Synthesized from 3-PBC | Example Final Products |
|---|---|---|
| Pyrethroid Insecticides | 3-Phenoxybenzyl alcohol, α-Cyano-3-phenoxybenzyl alcohol | Permethrin, Cyphenothrin, Deltamethrin, Fenvalerate |
| Pharmaceuticals | Various functionalized phenoxybenzyl derivatives | Active Pharmaceutical Ingredients (APIs) |
| Specialty Chemicals | Modified phenoxybenzyl compounds | Antibacterial and mildew-proof agents |
Analytical Methodologies for 3 Phenoxybenzyl Chloride and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating the components of a mixture, allowing for the individual analysis of 3-phenoxybenzyl chloride, its precursors, and its degradation products.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a column, where it is separated based on its boiling point and interaction with the stationary phase. Data from the NIST Mass Spectrometry Data Center indicates a Kovats Retention Index of 1773 on a semi-standard non-polar column for this compound. nih.gov
While mass spectrometry (MS) is a common detector paired with GC (GC/MS) for this analysis, providing both quantification and structural information, other detectors can also be employed depending on the analytical need. nih.govnist.gov For instance, an electron capture detector (ECD) is highly sensitive to halogenated compounds and is suitable for trace analysis of chlorinated molecules like this compound. Flame Ionization Detectors (FID) are also commonly used for the quantification of organic analytes.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, a reverse-phase (RP) HPLC method has been developed. sielc.com This method allows for the separation and analysis of the compound under simple conditions. sielc.com
A specific method utilizes a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry, the phosphoric acid can be substituted with formic acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com HPLC is also a valuable tool for determining metabolites of related compounds, such as pentachloronitrobenzene (B1680406) (PCNB) and hexachlorobenzene (B1673134) (HCB), demonstrating its utility in metabolic studies. nih.gov
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Details | Reference |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Column | Newcrom R1 (low silanol (B1196071) activity) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |
| Applications | Quantification, Impurity Isolation, Pharmacokinetics | sielc.com |
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method frequently used to monitor the progress of a chemical reaction. rsc.orgresearchgate.net It allows for the qualitative assessment of the consumption of reactants and the formation of products. In the context of reactions involving this compound, such as its synthesis or conversion, TLC provides a quick check on the reaction's status. libretexts.org
The process involves spotting a small sample of the reaction mixture onto a TLC plate, typically made of silica (B1680970) gel. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). rochester.edu By comparing the spots of the reaction mixture with those of the starting material, a chemist can determine if the reactant has been consumed and if a new product has formed. libretexts.org A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm if the spots are different compounds, which is particularly useful when the reactant and product have similar retention factor (Rf) values. libretexts.orgrochester.edu Visualization is typically achieved under UV light, as aromatic compounds like this compound are often UV-active. rochester.edu
Spectroscopic Characterization of this compound and its Reaction Products
Spectroscopic methods are indispensable for elucidating the structure of this compound and its various reaction products and metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of organic compounds. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov Spectral data for this compound and its key metabolite, 3-phenoxybenzyl alcohol, are available and used for structural confirmation. nih.govchemicalbook.com For comparison, the spectra of related compounds like benzyl (B1604629) chloride are also well-documented. chemicalbook.com
Table 2: Selected NMR Data for this compound and Related Compounds
| Compound | Spectroscopy Type | Key Features | Reference |
| This compound | ¹H NMR, ¹³C NMR | Data available for structural analysis. | nih.gov |
| 3-Phenoxybenzyl alcohol | ¹H NMR | Spectrum available in CDCl₃. | chemicalbook.com |
| Benzyl chloride | ¹H NMR | Spectrum available for comparison. | chemicalbook.com |
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used for both structural elucidation and the quantification of compounds at trace levels. nih.gov When coupled with a separation technique like GC (GC/MS), it provides a powerful method for identifying and quantifying this compound in complex mixtures. nih.govnih.gov The mass spectrum of a compound serves as a molecular fingerprint, showing the parent molecular ion and characteristic fragmentation patterns that help in confirming its identity. nist.gov
MS/MS, or tandem mass spectrometry, offers even greater specificity and is used to study the fragmentation of selected ions, which is particularly useful for identifying metabolites. The mass spectrum of the metabolite (3-phenoxyphenyl)methanol is available, aiding in studies of its metabolic pathways. nih.gov
Table 3: Mass Spectrometry Data for this compound and a Key Metabolite
| Compound | Analytical Technique | Ionization Mode | Key Information | Reference |
| This compound | GC/MS | Electron Ionization (EI) | Provides molecular weight and fragmentation pattern for identification. | nih.govnist.gov |
| (3-phenoxyphenyl)methanol | LC-ESI-ITFT (MS2) | Positive | Used to identify this metabolite of permethrin (B1679614). | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. In the case of this compound, the IR spectrum reveals characteristic absorption bands that correspond to its distinct structural features: the aromatic rings, the ether linkage, and the chloromethyl group.
The analysis of the IR spectrum allows for the confirmation of the compound's identity by matching the observed absorption bands with known frequencies for specific functional groups. pressbooks.pubpressbooks.pub Key functional groups and their typical IR absorption regions include:
Aromatic C-H Stretching: The presence of the two benzene (B151609) rings is indicated by absorption bands in the region of 3000-3100 cm⁻¹. libretexts.org
Aliphatic C-H Stretching: The C-H bonds of the chloromethyl (-CH₂Cl) group exhibit stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org
Aromatic C=C Stretching: In-ring carbon-carbon double bond stretching in the phenyl groups gives rise to characteristic absorptions between 1400 and 1600 cm⁻¹. libretexts.org
C-O-C (Ether) Stretching: The prominent ether linkage is identified by a strong, characteristic stretching band, typically appearing in the 1200-1300 cm⁻¹ region.
C-Cl Stretching: The presence of the chlorine atom is confirmed by the C-Cl stretching vibration, which is found in the fingerprint region of the spectrum, generally between 550 and 850 cm⁻¹. libretexts.org
The following table summarizes the expected IR absorption bands for the functional groups present in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H (in -CH₂Cl) | 3000-2850 | Stretch |
| Aromatic C=C | 1600-1585 & 1500-1400 | In-ring Stretch |
| C-O-C (Aryl Ether) | 1300-1210 | Asymmetric Stretch |
| C-Cl | 850-550 | Stretch |
This table is generated based on general spectroscopic principles and data from various sources. libretexts.org
Advanced hyphenated Techniques
For the analysis of this compound and its metabolites in complex environmental or biological samples, more sensitive and selective methods are required. Hyphenated techniques, which couple a separation method with a detection method, are the tools of choice for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the separation, identification, and quantification of chemical compounds in mixtures. oup.com
GC-MS Analysis:
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. nist.gov In this technique, the sample is first vaporized and separated based on its boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides detailed structural information, allowing for unambiguous identification. conicet.gov.ar The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used as a reference for its identification in unknown samples. nist.govnih.gov For some less volatile metabolites, a derivatization step may be necessary to increase their volatility for GC-MS analysis. conicet.gov.ar
LC-MS Analysis:
For metabolites of this compound, which are often more polar and less volatile, LC-MS is the preferred method. These metabolites include compounds such as 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid (3-PBA), the latter being a common biomarker for exposure to pyrethroid insecticides that share the 3-phenoxybenzyl moiety. researchgate.netnih.gov LC separates the components of a mixture in the liquid phase, which are then introduced into the mass spectrometer for detection. LC-MS/MS, which involves two stages of mass analysis, offers even greater selectivity and sensitivity, making it ideal for detecting trace levels of metabolites in complex matrices like urine and plasma. nih.gov Research has demonstrated the successful use of LC-MS/MS for the analysis of 3-PBA in human urine, providing a reliable method for biomonitoring. nih.gov
Method Validation and Quality Assurance in Analysis
To ensure the reliability and accuracy of analytical data, method validation and quality assurance are paramount. eurl-pesticides.eu Any analytical method developed for the determination of this compound or its metabolites must be rigorously validated. Key validation parameters include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. The fit of the calibration curve should be visually inspected, and the use of weighted linear regression is often recommended. eurl-pesticides.eu
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements. oup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. oup.com
Recovery: The efficiency of the entire analytical procedure, from sample preparation to detection, is assessed by determining the recovery of the analyte from a spiked matrix.
Quality assurance involves the implementation of procedures to ensure that the analytical process remains in a state of control. This includes the regular analysis of quality control samples, participation in proficiency testing schemes, and maintaining proper documentation of all analytical procedures and results. researchgate.neteurl-pesticides.eu
Environmental Fate and Ecotoxicological Research
Environmental Degradation Pathways of 3-Phenoxybenzyl Chloride and its Derivatives
The breakdown of this compound in the environment occurs through both non-biological (abiotic) and biological (biotic) processes. These pathways determine the compound's persistence and the nature of the resulting byproducts.
Abiotic degradation of this compound and related pyrethroids is primarily driven by photolysis (breakdown by light) and hydrolysis (reaction with water).
Photolysis: Sunlight, particularly in the UV spectrum, can induce the breakdown of these compounds. nih.gov The photostability of pyrethroids varies, but many are susceptible to photodegradation. preprints.org For instance, the photolysis of pyrethroids like fenvalerate (B1672596), which contains the α-cyano-3-phenoxybenzyl moiety, in water can lead to decarboxylation. jst.go.jp The specific products formed during photolysis can depend on the solvent and the presence of oxygen. researchgate.net In some cases, photo-induced reactions can lead to the cleavage of the ester bond, a common structural feature in pyrethroid insecticides derived from 3-phenoxybenzyl alcohol. researchgate.netresearchgate.net
Hydrolysis: The ester linkage in many pyrethroid insecticides is also susceptible to hydrolysis, which breaks the molecule into an acid and an alcohol. jst.go.jp For this compound derivatives, this process can yield 3-phenoxybenzyl alcohol and a corresponding carboxylic acid. researchgate.netnih.gov The rate of hydrolysis can be influenced by factors such as pH and temperature. researchgate.net For example, sulfonylurea herbicides, another class of pesticides, are known to be susceptible to acid hydrolysis. nih.gov
The primary degradation products of many synthetic pyrethroids are 3-phenoxybenzyl alcohol (3-PBA) and its subsequent oxidation product, 3-phenoxybenzoic acid (3-PBAcid). researchgate.netnih.gov
Table 1: Key Abiotic Degradation Pathways and Products
| Degradation Pathway | Description | Key Reactants | Major Products |
| Photolysis | Degradation initiated by the absorption of light energy. | This compound derivatives, sunlight (UV radiation) | Decarboxylation products, ester cleavage fragments |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | This compound derivatives, water | 3-Phenoxybenzyl alcohol, 3-Phenoxybenzoic acid |
Microorganisms play a crucial role in the breakdown of this compound and its derivatives in soil and aquatic environments.
Several bacterial strains have been identified that can degrade 3-phenoxybenzoic acid (3-PBA), a common and persistent metabolite of synthetic pyrethroids. plos.orgnih.gov For instance, a Bacillus species, strain DG-02, was found to degrade 95.6% of 50 mg·L−1 of 3-PBA within 72 hours under optimal conditions of 30.9°C and pH 7.7. plos.orgnih.gov This strain metabolizes 3-PBA into several intermediate compounds, including protocatechuate and phenol. plos.orgnih.gov Similarly, Pseudomonas pseudoalcaligenes POB310 has been shown to utilize 3-PBA as a growth substrate, although its degradation in soil can be incomplete. nih.gov
The degradation of these compounds by microorganisms can be influenced by their concentration. High concentrations of 3-phenoxybenzyl alcohol have been shown to be more resistant to microbial degradation. plos.org The structure of the compound also affects its biodegradability; for example, replacing the acid group in 3-PBA with an alcohol group appears to hinder microbial degradation. plos.org
The half-life of 3-PBA in soil can range from 120 to 180 days, depending on environmental conditions. plos.orgnih.gov The introduction of specific bacterial strains can significantly reduce this half-life, demonstrating the potential for bioremediation of contaminated sites. plos.orgnih.govnih.gov
Table 2: Microbial Degradation of 3-Phenoxybenzoic Acid (3-PBA)
| Microorganism | Degradation Efficiency | Identified Metabolites | Optimal Conditions |
| Bacillus sp. DG-02 | 95.6% of 50 mg·L−1 in 72h | 3-(2-methoxyphenoxy) benzoic acid, protocatechuate, phenol, 3,4-dihydroxy phenol | 30.9°C, pH 7.7 |
| Pseudomonas pseudoalcaligenes POB310 | Degrades 10 to 100 ppm | Not specified | Not specified |
Ecotoxicological Impact and Risk Assessment
The presence of this compound and its degradation products in the environment poses risks to various organisms.
Pyrethroids, which are derivatives of 3-phenoxybenzyl alcohol, are known to be highly toxic to aquatic organisms, particularly fish and aquatic invertebrates. preprints.orgwho.int The toxicity is generally higher for these organisms than for mammals and birds. who.int For example, the 96-hour LC50 (the concentration lethal to 50% of the test organisms) for permethrin (B1679614) in larval rainbow trout is as low as 0.62 µg/L. who.int Cypermethrin (B145020), another pyrethroid, also demonstrates high toxicity to freshwater snails. conicet.gov.ar
The toxicity of these compounds can lead to a range of sublethal effects, including impacts on growth, development, and reproduction. researchgate.netnih.gov Exposure to cyhalothrin-based pesticides has been shown to cause mortality, reduced growth, and developmental retardation in the early life stages of the common carp. nih.gov
Pyrethroids generally have high n-octanol-water partition coefficients (Kow), indicating a tendency to be hydrophobic and to associate with particulate matter and sediments in aquatic environments. preprints.orgresearchgate.net This property suggests a potential for bioaccumulation, where the concentration of a substance builds up in an organism over time. researchgate.net The strong adsorption of pyrethroids to soil and sediment limits their mobility but can make them more persistent and available for uptake by benthic organisms. who.int
While the potential for bioaccumulation exists, the rapid degradation of some pyrethroids can limit the extent to which this occurs in the environment. who.int However, the accumulation in sediments can make these compounds available to the food chain. researchgate.net
There is growing concern about the potential for metabolites of pyrethroids, such as 3-phenoxybenzyl alcohol (3-PBA) and 3-phenoxybenzoic acid (3-PBAcid), to act as endocrine disruptors. plos.orgbeyondpesticides.org Endocrine disruptors are chemicals that can interfere with the body's endocrine (hormone) system. beyondpesticides.org
Some in vitro studies using yeast-based assays have suggested that 3-PBA may have estrogenic activity, while 3-PBAcid may have anti-estrogenic activity. nih.govpsu.edu Specifically, 3-PBA exhibited estrogenic activity with reported EC50 values of 6.67 x 10(-6) M and 2 x 10(-5) M, while 3-PBAcid showed anti-estrogenic activity with a calculated IC50 of 6.5 x 10(-5) M. nih.gov However, other studies using a mammalian cell line (MCF-7) and in vivo rat models did not find evidence of estrogenic activity for either metabolite. nih.gov
Table 3: Endocrine-Disrupting Activity of Pyrethroid Metabolites
| Metabolite | Assay Type | Observed Activity | Potency/Concentration |
| 3-Phenoxybenzyl alcohol (3-PBA) | Yeast-based assay | Estrogenic | EC50: 6.67 x 10⁻⁶ M and 2 x 10⁻⁵ M |
| 3-Phenoxybenzoic acid (3-PBAcid) | Yeast-based assay | Anti-estrogenic | IC50: 6.5 x 10⁻⁵ M |
| 3-Phenoxybenzyl alcohol (3-PBA) | MCF-7 cell line, Rat uterotrophic assay | No estrogenic activity | Up to 10.0 µM (in vitro), Up to 10.0 mg/kg (in vivo) |
| 3-Phenoxybenzoic acid (3-PBAcid) | MCF-7 cell line, Rat uterotrophic assay | No estrogenic activity | Up to 10.0 µM (in vitro), Up to 10.0 mg/kg (in vivo) |
| 3-(4-hydroxy-3-phenoxy)benzyl alcohol | Yeast-based assay | Estrogenic | ~10⁵ fold less potent than 17β-estradiol |
| 3-Phenoxybenzaldehyde | Yeast-based assay | Estrogenic | ~10⁵ fold less potent than 17β-estradiol |
Soil and Water Contamination Studies
Research into the environmental fate of compounds containing the 3-phenoxybenzyl moiety often centers on the degradation products of synthetic pyrethroid insecticides, namely 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid (3-PBA). Upon entering the environment, pyrethroids can undergo ester cleavage, a primary degradation process, which results in these metabolites. oup.comresearchgate.net
In soil and aquatic environments, these derivatives exhibit notable persistence. They can enter the aqueous phase but show a strong tendency to adsorb to soil and sediment, which can increase their half-life. oup.com For instance, following the degradation of permethrin in clay loam soils, 3-phenoxybenzoic acid has been found to constitute up to 43% of the residue after 52 weeks. oup.com The half-life of 3-PBA in soil is reported to range from 120 to 180 days, influenced by factors such as soil type and climate. nih.govplos.org Similarly, the photolytic degradation of permethrin in water and soil yields 3-phenoxybenzyl alcohol and dichlorovinyl acid through ester cleavage. psu.edu
Studies have shown that 3-phenoxybenzyl alcohol is considered more toxic and refractory to microbial degradation than 3-PBA. plos.org The environmental persistence of these compounds has led to their ubiquitous presence as contaminants in urban sediments and surface water. nih.govplos.org
Table 1: Environmental Persistence of 3-Phenoxybenzyl Derivatives
Bioremediation Strategies for this compound Contamination
Bioremediation has emerged as a promising, cost-effective, and environmentally sound approach for addressing contamination by pyrethroid degradation products like 3-phenoxybenzoic acid (3-PBA). nih.govplos.org Research has focused on identifying and utilizing microorganisms capable of degrading these persistent compounds.
Several bacterial strains have been isolated from contaminated soil and sludge and have demonstrated the ability to use 3-PBA and other related compounds as a source of carbon and energy. frontiersin.org These microorganisms break down the contaminants into less harmful substances. For example, a bacterial strain identified as Stenotrophomonas sp. ZS-S-01, isolated from activated sludge, was found to effectively degrade fenvalerate and its primary metabolite, 3-PBA. nih.gov Inoculation of this strain into contaminated soil significantly accelerated the degradation of both compounds, reducing their half-lives from months to a matter of days. nih.gov
Another notable bacterium, Bacillus sp. strain DG-02, isolated from soil, demonstrated high efficiency in degrading 3-PBA. nih.govplos.org Under optimal conditions (30.9°C and pH 7.7), this strain was able to degrade 95.6% of an initial 50 mg/L concentration of 3-PBA within 72 hours in a mineral salt medium. nih.govplos.org When introduced into contaminated soil, strain DG-02 significantly increased the degradation rate of 3-PBA compared to non-inoculated soil. nih.govplos.org
Similarly, Streptomyces aureus HP-S-01 has been investigated for its ability to eliminate β-cypermethrin and its metabolite, 3-phenoxybenzaldehyde, in soil. researchgate.net Field experiments showed that inoculation with this strain led to a rapid reduction of both contaminants. researchgate.net The use of microbial consortia, or mixed cultures, has also been shown to be more effective than individual strains in some cases. A mixed culture of Bacillus cereus ZH-3 and S. aureus HP-S-01 degraded cypermethrin more efficiently together than either strain did alone. frontiersin.org
These studies highlight the potential of bioaugmentation—the introduction of specific microbial strains—as a viable strategy for the in-situ bioremediation of environments contaminated with pyrethroid derivatives. nih.govfrontiersin.org
Table 2: Microbial Strains Used in Bioremediation of 3-Phenoxybenzyl Derivatives
Toxicological and Safety Research
Formation of Toxic Byproducts during Decomposition
When subjected to heat, 3-Phenoxybenzyl chloride can decompose and release toxic vapors. researchgate.net The thermal decomposition of chlorinated organic compounds can lead to the formation of hazardous substances. For this compound, heating to decomposition is expected to emit toxic fumes, including hydrogen chloride (HCl) and other chlorinated compounds, as well as oxides of carbon (carbon monoxide and carbon dioxide). youtube.comwikipedia.orgresearchgate.net The presence of the aromatic rings also suggests the potential for the formation of polycyclic aromatic hydrocarbons (PAHs) under certain combustion conditions.
Human Exposure and Risk Assessment in Industrial Settings
Human exposure to this compound is most likely to occur in occupational settings where it is used as a chemical intermediate in organic synthesis, such as in the production of pesticides. researchgate.net The primary routes of potential exposure in these industrial environments are inhalation of vapors and direct dermal (skin) contact. nih.govtandfonline.com
Risk assessment in these settings involves evaluating the likelihood and extent of worker exposure. Industrial hygiene practices are essential for minimizing risk. This includes the use of engineering controls like closed handling systems and adequate ventilation to keep airborne concentrations below established exposure limits. tandfonline.comresearchgate.net Personal Protective Equipment (PPE), such as gloves, eye protection, and respiratory protection, is also recommended to prevent skin contact and inhalation. tandfonline.comsigmaaldrich.com Monitoring the workplace environment and biological monitoring of workers can be part of a comprehensive risk assessment program to ensure that control measures are effective and that exposure is maintained at safe levels.
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations of Reactivity and Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure of molecules and predicting their reactivity. rsc.orgmdpi.com These calculations can determine a variety of molecular properties and reactivity descriptors that govern the chemical behavior of 3-phenoxybenzyl chloride.
While specific DFT studies focused solely on this compound are not abundant in the public literature, the principles of quantum chemistry allow for a robust prediction of its reactivity. The key reactive site in this compound is the benzylic carbon atom bonded to the chlorine atom. This C-Cl bond is susceptible to nucleophilic substitution reactions (SN1 and SN2), which are fundamental to its role as a precursor in synthesis.
Quantum chemical calculations can model the pathways of these reactions, identifying the transition state structures and calculating the activation energies. researchgate.net For an SN2 reaction, for example, calculations would model the approach of a nucleophile to the carbon atom, the simultaneous breaking of the C-Cl bond, and the inversion of stereochemistry at the carbon center. The calculated energy barrier for this process provides a quantitative measure of the reaction rate.
Furthermore, DFT can be used to calculate various reactivity indices, which provide insight into the molecule's chemical behavior. nih.govresearchgate.net These indices are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Description | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates regions of the molecule most susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | The LUMO is likely localized around the σ* orbital of the C-Cl bond, indicating its susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a measure of chemical reactivity. | A smaller gap generally implies higher reactivity. |
| Electron Density | The distribution of electrons within the molecule. | Calculation of partial atomic charges would show a positive charge on the benzylic carbon, confirming its electrophilic nature. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the region around the benzylic carbon would be shown as electrophilic. |
By applying these computational methods, a detailed understanding of the reaction mechanisms and intrinsic reactivity of this compound can be achieved, guiding its use in chemical synthesis. rsc.org
Molecular Docking and Dynamics Simulations for Biological Interactions
The 3-phenoxybenzyl moiety is a core structural component of many synthetic pyrethroid insecticides. nih.govmdpi.com Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study how these molecules interact with their biological targets, providing a molecular-level explanation for their insecticidal activity and potential toxicity. nih.govnih.govresearchgate.net
The primary target of pyrethroid insecticides in insects is the voltage-gated sodium channel, a protein crucial for nerve cell function. nih.govrothamsted.ac.uk Pyrethroids bind to the sodium channel, modifying its gating properties and leading to prolonged channel opening, which results in nerve hyperexcitability, paralysis, and death of the insect. nih.gov
Molecular docking studies can predict the preferred binding orientation of pyrethroid molecules within the binding site of the sodium channel. researchgate.net These studies have shown that the 3-phenoxybenzyl group often inserts into a hydrophobic pocket within the protein. The flexibility of the ether linkage in the 3-phenoxybenzyl group allows the molecule to adopt a specific conformation that maximizes favorable interactions with the amino acid residues of the protein.
Molecular dynamics simulations can then be used to study the stability of the pyrethroid-protein complex over time and to observe the conformational changes that occur upon binding. researchgate.netnih.gov An MD simulation tracks the movements of all atoms in the system, providing a dynamic picture of the binding event. These simulations have been crucial in understanding how pyrethroids, including those derived from this compound, stabilize the open state of the sodium channel. nih.gov
In addition to the primary target, docking and MD simulations have been used to investigate the interaction of pyrethroids with other potential targets, which could be related to off-target effects or insecticide resistance mechanisms. For example, studies have explored the binding of pyrethroids to hormone receptors, such as the androgen receptor, suggesting a potential for endocrine disruption. researchgate.net
Table 2: Findings from Molecular Modeling of Pyrethroids Containing the 3-Phenoxybenzyl Moiety
| Modeling Technique | Biological Target | Key Findings |
| Molecular Docking | Insect Voltage-Gated Sodium Channel | The 3-phenoxybenzyl group fits into a hydrophobic pocket, contributing significantly to the binding affinity. nih.govrothamsted.ac.uk |
| Molecular Dynamics | Insect Voltage-Gated Sodium Channel | Simulations show that the flexibility of the 3-phenoxybenzyl group is crucial for achieving an optimal fit within the binding site and stabilizing the protein-ligand complex. nih.gov |
| Molecular Docking | Human Sex Hormone-Binding Globulin (SHBG) | Pyrethroids like deltamethrin (B41696), which contains the α-cyano-3-phenoxybenzyl group, can bind to the steroid-binding pocket of SHBG, potentially disrupting hormone transport. researchgate.net |
These computational studies are vital for understanding the molecular basis of pyrethroid action and for designing new insecticides with improved efficacy and safety profiles.
Prediction of Environmental Fate and Toxicological Endpoints
Before a chemical is widely used, it is crucial to assess its potential impact on the environment and human health. Computational models are increasingly used for this purpose, providing predictions of a chemical's environmental fate and toxicity. researchgate.netuninsubria.itresearchgate.net
One of the most widely used tools is the EPI (Estimation Programs Interface) Suite™, developed by the U.S. Environmental Protection Agency (EPA). chemsafetypro.comepa.govepisuite.dev EPI Suite™ uses Quantitative Structure-Property Relationships (QSPRs) to estimate various physicochemical properties and environmental fate parameters from a molecule's structure.
For this compound, EPI Suite™ can predict properties such as its octanol-water partition coefficient (Log Kow), water solubility, vapor pressure, and biodegradability. These parameters are used in multimedia fugacity models to predict how the chemical will partition between different environmental compartments like air, water, soil, and sediment. researchgate.netuninsubria.it
Table 3: Predicted Environmental Fate and Physicochemical Properties of this compound using EPI Suite™ (Illustrative)
| Property/Endpoint | Predicted Value | Significance |
| Log Kow (Octanol-Water Partition Coefficient) | 4.35 | Indicates a high potential for bioaccumulation in organisms. |
| Water Solubility | 5.8 mg/L | Low water solubility suggests it will tend to partition to soil and sediment. |
| Vapor Pressure | 0.00018 mmHg | Low vapor pressure indicates it is not highly volatile. |
| Biodegradation | Not readily biodegradable | Suggests persistence in the environment. The BIOWIN™ module predicts a low probability of rapid biodegradation. chemsafetypro.com |
| Henry's Law Constant | 2.58 x 10-6 atm-m3/mol | Indicates that volatilization from water surfaces is not a major fate process. |
| Soil Adsorption Coefficient (Koc) | 2,750 L/kg | High Koc value suggests strong adsorption to soil and sediment, limiting its mobility in the environment. |
| Fish Bioconcentration Factor (BCF) | 450 L/kg | Suggests a significant potential to accumulate in aquatic organisms. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govnih.govresearchgate.net These models are extensively used in the development of new pesticides, including pyrethroids derived from this compound.
SAR studies involve qualitatively analyzing how changes in the structure of a molecule affect its activity. For pyrethroids, it is well-established that the 3-phenoxybenzyl alcohol moiety is a key component for high insecticidal activity. nih.govmdpi.com The addition of an α-cyano group to the benzylic carbon of the 3-phenoxybenzyl alcohol (forming α-cyano-3-phenoxybenzyl alcohol) generally leads to a significant increase in insecticidal potency, distinguishing Type II pyrethroids from Type I. nih.gov
QSAR models take this analysis a step further by developing mathematical equations that quantitatively describe the relationship between molecular descriptors and activity. For example, a 3D-QSAR study might use techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a model. nih.govnih.govresearchgate.net These models calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activity.
Table 4: Key Findings from SAR/QSAR Studies of Pyrethroids
| Study Type | Key Structural Feature Analyzed | Finding |
| SAR | Presence of 3-phenoxybenzyl group | Essential for binding to the target site and conferring high insecticidal activity. scienceopen.com |
| SAR | Addition of an α-cyano group | Generally increases potency and changes the symptomology in insects (Type II pyrethroids). nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Overall molecular shape and electrostatic potential | The models generate contour maps that show where bulky groups, electron-withdrawing groups, or electron-donating groups are likely to increase or decrease activity. These maps guide the design of new, more potent analogues. researchgate.net |
| QSAR | Physicochemical parameters (e.g., LogP, electronic parameters) | Establishes a quantitative relationship between these properties and insecticidal activity, allowing for the prediction of activity for new compounds. nih.gov |
The results of these QSAR studies are often visualized as 3D contour maps, which highlight regions of space where modifications to the molecule are predicted to enhance or diminish its activity. These models have been instrumental in optimizing the structure of pyrethroid insecticides to improve their efficacy against target pests while potentially reducing their toxicity to non-target organisms. nih.govresearchgate.net
Future Directions and Emerging Research Areas
Development of Sustainable Production Technologies
The imperative for green chemistry is reshaping the manufacturing of essential chemicals, including 3-phenoxybenzyl chloride. unibo.it Traditional synthesis routes often involve multiple steps and the use of hazardous reagents. scribd.com Future research is increasingly focused on developing more sustainable and economically viable production technologies.
A significant area of exploration is the adoption of biocatalysis . nih.gov This approach utilizes enzymes or whole-cell microorganisms to catalyze chemical reactions under mild conditions, reducing energy consumption and the generation of hazardous waste. nih.govmdpi.com For instance, research into the biocatalytic production of precursors like 3-phenoxybenzyl alcohol is a promising avenue. mdpi.com The use of immobilized enzymes, potentially stabilized with ionic liquids, can enhance reaction efficiency and enantioselectivity, a crucial factor in producing biologically active isomers. nih.gov
Key Research Thrusts in Sustainable Production:
Biocatalytic routes: Utilizing enzymes and microorganisms for the synthesis of this compound and its precursors. nih.govmdpi.comnih.gov
Green solvents and reagents: Replacing hazardous chemicals with more environmentally benign alternatives. unibo.it
Process intensification: Developing continuous flow and other intensified manufacturing processes. unibo.it
Waste valorization: Finding applications for by-products generated during synthesis to create a more circular economy.
Exploration of Unconventional Reactivity and Novel Transformations
While the primary application of this compound lies in its conversion to pyrethroids, its chemical structure offers opportunities for a wider range of transformations. Future research will likely delve into its unconventional reactivity to unlock novel synthetic pathways and create new molecules with valuable properties.
The benzyl (B1604629) chloride moiety is a versatile functional group that can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions. nih.gov Exploring its reactivity with a broader scope of nucleophiles and under novel catalytic systems could lead to the synthesis of diverse derivatives with potential applications in fields beyond agrochemicals. For instance, palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds, opening up avenues for creating complex molecular architectures.
Furthermore, investigating the photochemical and electrochemical reactivity of this compound could reveal new transformation pathways that are not accessible through traditional thermal methods. These "unconventional" activation methods can offer unique selectivity and milder reaction conditions, aligning with the principles of green chemistry.
Emerging Areas of Reactivity Research:
Novel Catalytic Systems: Development of new catalysts for cross-coupling and other transformations.
Photochemical and Electrochemical Synthesis: Harnessing light and electricity to drive unique chemical reactions.
Derivatization for New Applications: Synthesizing novel compounds with potential use in materials science or medicinal chemistry. chemdad.compharmint.net
Advanced Applications in Interdisciplinary Fields
The utility of this compound and its derivatives is not limited to the agrochemical industry. screener.in The unique combination of a flexible ether linkage and a reactive benzyl chloride group makes it an attractive building block for applications in other scientific disciplines.
In materials science , derivatives of this compound could be explored as monomers for the synthesis of novel polymers with specific thermal or optical properties. The phenoxy group can impart flexibility and processability, while the benzyl moiety can be a site for further functionalization or cross-linking.
In medicinal chemistry , the 3-phenoxybenzyl scaffold is present in some biologically active molecules. pharmint.net While not a primary focus, the exploration of new derivatives for potential pharmaceutical applications remains a possibility. The ability to readily modify the structure of this compound allows for the creation of libraries of compounds for biological screening. For example, it can be used in the synthesis of compounds with potential antibacterial and mildew-proof properties. chemdad.comchemicalbook.comchemicalbook.com
Potential Interdisciplinary Applications:
Polymer Chemistry: As a monomer or functionalizing agent for specialty polymers.
Medicinal Chemistry: As a scaffold for the synthesis of new biologically active compounds. pharmint.net
Functional Materials: Development of materials with specific optical, electronic, or thermal properties.
Comprehensive Environmental and Health Risk Assessment Models
As with any widely used chemical intermediate, a thorough understanding of the environmental fate and potential health risks of this compound is crucial. jhu.edu Future research will focus on developing more sophisticated and comprehensive risk assessment models.
This includes detailed studies on its persistence, bioaccumulation, and toxicity in various environmental compartments. While some toxicity data exists, indicating it is moderately toxic by ingestion and can cause skin burns and eye damage, more in-depth studies are needed. chemdad.comchemicalbook.comchemicalbook.comnih.govsigmaaldrich.com Experimental studies have established a threshold concentration for its impact on the organoleptic properties of water and its inhibitory effect on the sanitary regimen of water reservoirs. nih.gov It has also been shown to have a weak allergic and a pronounced embryotoxic effect in animal studies, though mutagenic activity was not detected. nih.gov
The development of predictive models for its environmental transport and transformation will be essential for managing its potential impact. This involves understanding its degradation pathways in soil and water and identifying any persistent or toxic metabolites. On the health front, more refined models are needed to assess occupational exposure risks and to establish safe handling procedures. jhu.edu This includes evaluating potential long-term health effects and developing more sensitive analytical methods for monitoring its presence in the environment and in biological samples. regulations.govnih.govresearchgate.net
Key Focus Areas for Risk Assessment:
Environmental Fate and Transport: Detailed studies on its degradation, persistence, and mobility in ecosystems.
Ecotoxicology: Assessing its impact on a wider range of non-target organisms. nih.govresearchgate.net
Human Health Risk: In-depth toxicological studies and development of more accurate exposure models. jhu.eduregulations.gov
Metabolite Identification and Toxicity: Characterizing the environmental and biological breakdown products and their potential risks.
Integration of Artificial Intelligence and Machine Learning in Research
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound will undoubtedly benefit from these powerful tools. chemrxiv.orgresearchgate.netyoutube.com
AI and ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. nih.govchemrxiv.org This can significantly accelerate the discovery of more efficient and sustainable production methods for this compound. For example, ML models can be used to predict the best catalyst, solvent, and temperature for a given transformation, reducing the need for extensive trial-and-error experimentation. nih.gov
Furthermore, AI can be employed to develop predictive models for the toxicological and environmental properties of this compound and its derivatives. youtube.com By analyzing structure-activity relationships, these models can help to identify potentially hazardous compounds early in the research and development process, allowing for the design of safer alternatives. The integration of sensor data with machine learning can also provide real-time monitoring and prediction of reaction yields. chemrxiv.org
Applications of AI and ML:
Reaction Prediction and Optimization: Accelerating the development of new and improved synthetic methods. nih.govchemrxiv.org
Predictive Toxicology: Assessing the potential health and environmental risks of new compounds. youtube.com
De Novo Design: Designing novel molecules with desired properties.
Data Analysis and Interpretation: Extracting valuable insights from complex experimental data.
Q & A
Q. What are the established synthetic routes for 3-phenoxybenzyl chloride in academic settings?
The two primary methods include:
- Rosenmund Reduction : Conversion of 3-phenoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) in DMF, followed by hydrogenation with palladium/charcoal .
- Ullmann-Type Coupling : Reaction of 3-hydroxybenzyl alcohol with chlorobenzene in the presence of a copper catalyst (e.g., CuCl/8-hydroxyquinoline complex) at 150°C, yielding 3-phenoxybenzyl alcohol, which is subsequently chlorinated using HCl or PCl₃ . Key considerations: Solvent choice (e.g., DMI for high-temperature stability) and catalyst loading to optimize yields (>80%) .
Q. How is this compound characterized, and what analytical methods are recommended?
Standard characterization includes:
- GC-MS : For purity assessment and identification of volatile byproducts (e.g., residual benzyl alcohol) .
- NMR : ¹H NMR (δ 4.6 ppm for –CH₂Cl; aromatic protons at δ 6.8–7.4 ppm) and ¹³C NMR (δ 45 ppm for CH₂Cl) .
- FT-IR : C-Cl stretch at ~700 cm⁻¹ and ether C-O-C at ~1250 cm⁻¹ .
- Boiling Point/Refractive Index : Confirm consistency with literature values (bp 141–142°C; RI 1.5910) .
Q. What safety protocols are critical when handling this compound?
- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact (R34: Causes burns) .
- Ventilation : Use fume hoods due to potential HCl gas release during hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for Ullmann-type synthesis?
Discrepancies in yields (e.g., 70–95%) arise from:
- Catalyst Activity : Copper complexes (e.g., CuCl/8-hydroxyquinoline) vs. homogeneous catalysts .
- Reaction Time/Temperature : Prolonged heating (>24 hrs) at 150°C improves conversion but risks side reactions (e.g., ether cleavage) . Mitigation: Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) and optimize catalyst loading (5–10 mol%) .
Q. What strategies are effective in minimizing impurities like 3-phenoxybenzyl alcohol during synthesis?
- Chlorination Efficiency : Use excess PCl₃ (1.5 eq) in anhydrous dichloromethane under reflux to ensure complete conversion of the alcohol intermediate .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or fractional distillation under reduced pressure .
- Analytical Quantification : HPLC (C18 column, acetonitrile/water mobile phase) to detect residual alcohol below 0.5% .
Q. How does this compound degrade under storage, and how can stability be improved?
- Degradation Pathways : Hydrolysis to 3-phenoxybenzyl alcohol in humid conditions or via light-induced radical reactions .
- Stabilization : Store under inert gas (N₂/Ar) in amber glass at –20°C, with molecular sieves to absorb moisture .
- Monitoring : Periodic ¹H NMR to check for –CH₂OH formation (δ 4.5 ppm) .
Methodological Challenges
Q. What are the limitations of Rosenmund reduction for scaling this compound synthesis?
- Catalyst Poisoning : Sulfur-containing byproducts from DMF can deactivate palladium .
- Safety : H₂ gas handling and high-pressure conditions require specialized reactors . Alternative: Replace Rosenmund with Appel reaction (CCl₄/PPh₃) for milder conditions .
Q. How can researchers address spectral overlap in characterizing this compound derivatives?
- DOSY NMR : Differentiate compounds with similar shifts by diffusion coefficients .
- LC-MS/MS : Resolve co-eluting impurities using tandem mass spectrometry (e.g., MRM transitions) .
Research Applications
Q. What role does this compound play in agrochemical research?
It is a key intermediate in pyrethroid insecticides (e.g., d-phenothrin) via Friedel-Crafts alkylation with methallyl chloride . Recent studies focus on enantioselective synthesis to improve bioactivity .
Q. How is this compound utilized in pharmaceutical impurity profiling?
As a degradation marker in permethrin APIs, it is quantified via GC-ECD (LOD 0.1 ppm) using a DB-5MS column and internal standards (e.g., deuterated analogs) .
Data Contradictions and Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
